beta-sec-Butyl-N,N-dimethyl-3-fluoro-4-methoxyphenethylamine
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Overview
Description
Beta-sec-Butyl-N,N-dimethyl-3-fluoro-4-methoxyphenethylamine is a complex organic compound characterized by its unique structural features It contains a phenethylamine backbone with various substituents, including a beta-sec-butyl group, N,N-dimethyl groups, a fluorine atom, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-sec-Butyl-N,N-dimethyl-3-fluoro-4-methoxyphenethylamine typically involves multiple steps, starting from commercially available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Beta-sec-Butyl-N,N-dimethyl-3-fluoro-4-methoxyphenethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Beta-sec-Butyl-N,N-dimethyl-3-fluoro-4-methoxyphenethylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of beta-sec-Butyl-N,N-dimethyl-3-fluoro-4-methoxyphenethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Beta-sec-Butyl-N,N-dimethyl-4-ethoxy-3-fluorophenethylamine: Similar structure with an ethoxy group instead of a methoxy group.
Beta-sec-Butyl-N,N-dimethyl-5-fluoro-2-methoxyphenethylamine: Similar structure with different positions of the fluorine and methoxy groups.
Uniqueness
Beta-sec-Butyl-N,N-dimethyl-3-fluoro-4-methoxyphenethylamine is unique due to its specific arrangement of substituents, which can influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
27778-92-3 |
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Molecular Formula |
C15H24FNO |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-N,N,3-trimethylpentan-1-amine |
InChI |
InChI=1S/C15H24FNO/c1-6-11(2)13(10-17(3)4)12-7-8-15(18-5)14(16)9-12/h7-9,11,13H,6,10H2,1-5H3 |
InChI Key |
AAKNXWOPLJVODD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CN(C)C)C1=CC(=C(C=C1)OC)F |
Origin of Product |
United States |
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